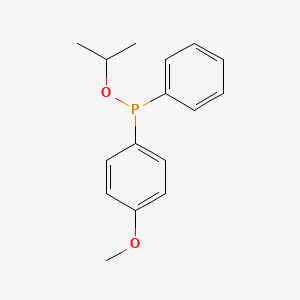
5-(Chloromethoxy)-5-oxopentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Chloromethoxy)-5-oxopentanoate is an organic compound with a unique structure that includes a chloromethoxy group and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethoxy)-5-oxopentanoate typically involves the chloromethylation of a suitable precursor. One common method is the reaction of a pentanoic acid derivative with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as tin(IV) chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the chloromethoxy group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethoxy)-5-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloromethoxy group can be substituted with other nucleophiles, leading to a variety of functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can react with the chloromethoxy group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of functionalized derivatives .
Scientific Research Applications
5-(Chloromethoxy)-5-oxopentanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-(Chloromethoxy)-5-oxopentanoate involves its reactivity with various biological molecules. The chloromethoxy group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The ketone group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
5-(Methoxymethoxy)-5-oxopentanoate: Similar structure but with a methoxymethoxy group instead of a chloromethoxy group.
5-(Ethoxymethoxy)-5-oxopentanoate: Contains an ethoxymethoxy group.
5-(Chloromethoxy)-5-oxohexanoate: Similar structure but with an additional carbon in the chain
Uniqueness
The presence of both a chloromethoxy group and a ketone group allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
75021-50-0 |
|---|---|
Molecular Formula |
C6H8ClO4- |
Molecular Weight |
179.58 g/mol |
IUPAC Name |
5-(chloromethoxy)-5-oxopentanoate |
InChI |
InChI=1S/C6H9ClO4/c7-4-11-6(10)3-1-2-5(8)9/h1-4H2,(H,8,9)/p-1 |
InChI Key |
NRERHBXWNQMMSZ-UHFFFAOYSA-M |
Canonical SMILES |
C(CC(=O)[O-])CC(=O)OCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


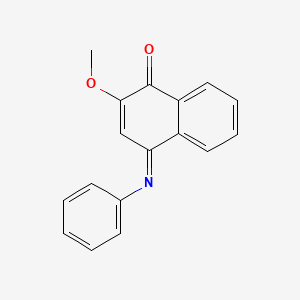
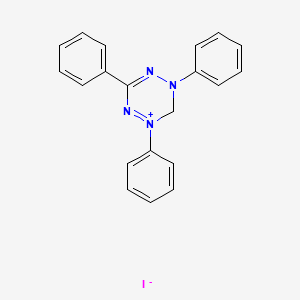
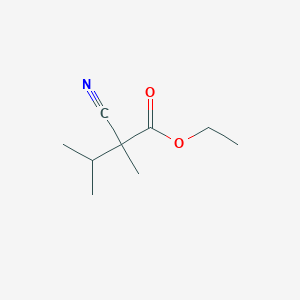
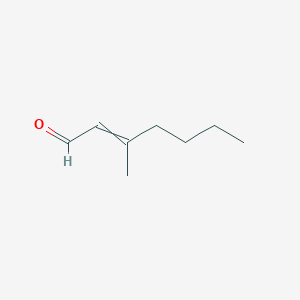
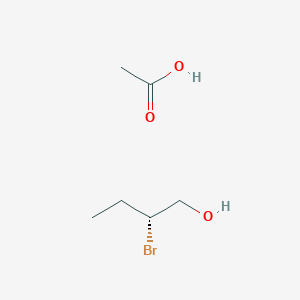
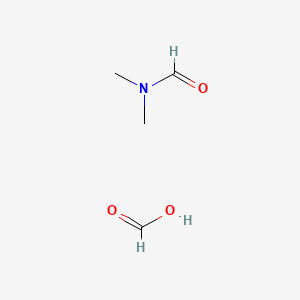
![[(2E)-1-Methyl-3-(4-nitrophenyl)triaz-2-en-1-yl]methanol](/img/structure/B14458438.png)


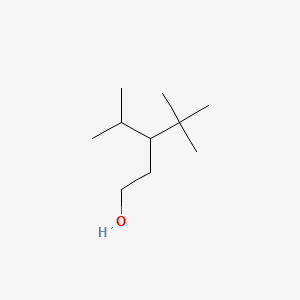

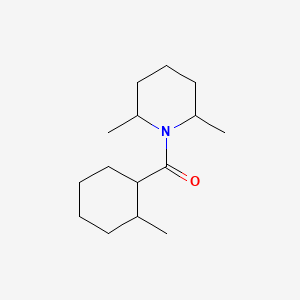
![10-(Aminomethyl)-8,9-dihydropyrido[1,2-a]indol-6(7H)-one](/img/structure/B14458485.png)
